REACTION_CXSMILES
|
[N:1](O)=O.[CH3:4][C:5]([CH3:11])([CH3:10])[C:6](=O)[CH2:7][CH3:8].[NH:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=1)[NH2:13]>>[C:5]([C:6]1[CH:7]=[C:8]([NH2:1])[N:12]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=2)[N:13]=1)([CH3:11])([CH3:10])[CH3:4] |f:0.1|
|
Name
|
4,4-dimethyl-3-oxopentane nitrite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)O.CC(C(CC)=O)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(N)C1=NC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
that described for preparation 7, as a solid in 99% yield
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=NN(C(=C1)N)C1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |